molecular formula C22H17FN4O3S B2924224 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide CAS No. 894029-83-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide

Katalognummer: B2924224
CAS-Nummer: 894029-83-5
Molekulargewicht: 436.46
InChI-Schlüssel: KKHWBYDKGRFZHB-KRXBUXKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, permanently inhibiting its enzymatic activity and downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. Due to this mechanism, this compound is a valuable tool for researching B-cell mediated diseases. Its primary research applications include the investigation of autoimmune disorders such as rheumatoid arthritis and lupus, as well as the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By selectively disrupting BTK signaling, researchers can elucidate its role in pathological processes and evaluate potential therapeutic strategies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. For further information on BTK as a therapeutic target, see Nature Reviews Drug Discovery . For a structural perspective on irreversible kinase inhibitors, refer to Journal of Medicinal Chemistry .

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3S/c23-16-5-3-15(4-6-16)21-25-22-27(26-21)17(12-31-22)9-10-24-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,24,28)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHWBYDKGRFZHB-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a complex organic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C25H24FN5O3SC_{25}H_{24}FN_{5}O_{3}S and has a molecular weight of approximately 469.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

  • Anticancer Activity :
    • Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human cancer cells .
    • The compound's ability to disrupt tubulin polymerization is noteworthy, as this mechanism is common among anticancer agents .
  • Antimicrobial Properties :
    • Preliminary studies suggest that compounds containing thiazole and triazole moieties exhibit antimicrobial activity. The thiazole ring is known for its role in enhancing the bioactivity of pharmaceuticals .

Biological Activity Data

The following table summarizes the biological activities observed for similar compounds in the literature:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
(E)-N-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl acrylamideHeLa (cervical cancer)0.21Tubulin polymerization inhibition
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-isobutylpent-2-enamideMCF7 (breast cancer)0.40Antiproliferative effects
1,2,4-Triazole derivativesHCT116 (colon cancer)6.20Antimicrobial and anticancer activity

Case Studies

  • In Vitro Studies :
    A recent study evaluated a series of triazole derivatives and found that those with structural similarities to our compound exhibited selective antiproliferative properties against cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
  • In Vivo Studies :
    Another research effort demonstrated that a related compound significantly inhibited tumor growth in animal models of hepatocellular carcinoma . This suggests that our target compound may also possess similar in vivo efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Core Structure Substituent Modifications Biological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, benzo[d][1,3]dioxole Neuroprotective (inferred)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide () Acrylamide Thiophene-hydroxypropyl group Unspecified (structural focus)
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide () Thiazolo-triazole 3-Chloro-4-methylphenyl, methoxyphenyl Antimicrobial (predicted)
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile () Acrylonitrile Nitrophenyl, benzo[d][1,3]dioxole Neurogenesis promotion

Key Observations :

  • Fluorine vs. Chlorine/Methoxy Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to bulkier chloro or methoxy substituents, which can hinder membrane permeability .
  • Thiazolo-triazole vs. Pyridazine/Thiophene Cores: The thiazolo-triazole system in the target compound offers a planar heterocyclic structure conducive to stacking interactions, unlike the non-planar thiophene in or pyridazine in .
  • Acrylamide vs. Acrylonitrile Linkers : Acrylamide’s hydrogen-bonding capability may improve target affinity compared to acrylonitrile’s nitrile group, which primarily contributes to electronic effects .

Insights :

  • The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt) for acrylamide bond formation, similar to and .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.